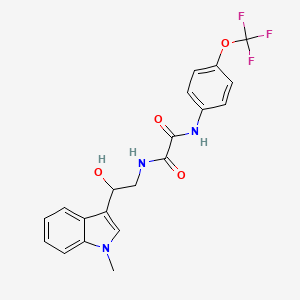

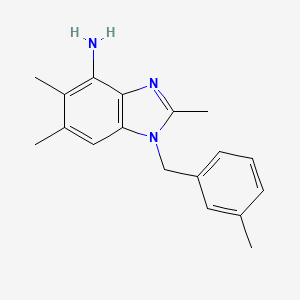

![molecular formula C27H22N4O3S B2488201 methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-10-1](/img/structure/B2488201.png)

methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves cyclisation reactions, utilizing precursors like acetic anhydride or ethyl cyanoacetate with chromeno[2,3-d]pyrimidine derivatives obtained from reactions involving hydrazine monohydrate and formimidate derivatives (Li et al., 2015). Another approach includes the reaction of phosphonium salts under phase transfer catalysis conditions to yield substituted derivatives, showcasing the versatility in synthetic methodologies for such compounds (Bezergiannidou‐Balouctsi et al., 1993).

Molecular Structure Analysis

The molecular structure of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by X-ray crystallography, revealing detailed insights into the atomic arrangement and molecular geometry. For instance, derivatives exhibit variations in the conformation of their molecules, with detailed analysis of bond lengths and angles providing a comprehensive understanding of their structural attributes (Moser et al., 2005).

Applications De Recherche Scientifique

Anticancer Potential

Research into chromeno[4,3-b]pyridine derivatives, for instance, has highlighted their computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties and molecular docking studies, revealing significant anticancer activities, particularly against breast cancer cell lines like MCF-7. These compounds, including ones with oxolone moieties, have shown high activity, indicating their promise in anticancer drug development (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Synthesis and Characterization

The synthesis of novel chromeno and triazolopyrimidine derivatives has been extensively documented. For example, the creation of 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno derivatives through cyclization reactions showcases the structural diversity achievable within this chemical space. Such efforts are fundamental in expanding the library of compounds for further biological evaluation (B. Li, Zhong‐Xia Wang, Zheng Xing, Li-Zhuang Chen, G. Han, 2015).

Antimicrobial Activity

Compounds with chromeno and pyrido[2,3-d][1,2,4] triazine frameworks have also been synthesized and assessed for their antimicrobial properties. Novel synthetic routes have led to heteroannulated compounds displaying variable inhibitory effects on tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).

Structural Analysis and Antimicrobial Properties

Furthermore, structural characterization studies have been paired with antimicrobial activity assessments, revealing that certain benzo[h]chromeno and triazolopyrimidine derivatives exhibit significant antibacterial activities. These findings underscore the potential of such compounds in addressing microbial resistance (R. M. Okasha, Fawzia F. Albalawi, T. H. Afifi, A. Fouda, Al-Anood M Al-Dies, A. El-Agrody, 2016).

Mécanisme D'action

Target of Action

The compound, also known as methyl 4-{11-[4-(methylsulfanyl)phenyl]-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaen-9-yl}benzoate, is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been reported to possess a wide range of biological activities, including antifungal , antitubercular , antibacterial , and antitumor properties. They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , and can be used for the treatment of Alzheimer’s disease and insomnia .

Mode of Action

This could result in changes to cellular processes, leading to its observed biological effects .

Biochemical Pathways

Based on the reported activities of similar compounds, it may influence pathways related to cell growth and proliferation, immune response, and neuronal signaling .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, it may induce cell death or inhibit cell growth in cancer or microbial cells. It could also modulate immune response or neuronal signaling, based on its potential as a corticotropin-releasing factor 1 receptor antagonist or calcium channel modulator .

Propriétés

IUPAC Name |

methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVJHQALNKXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

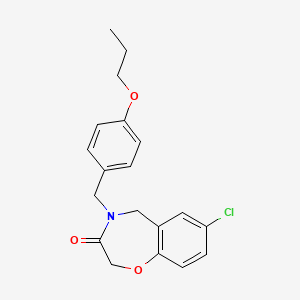

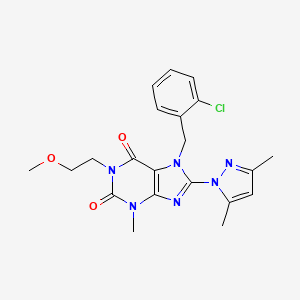

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

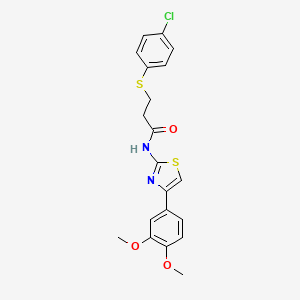

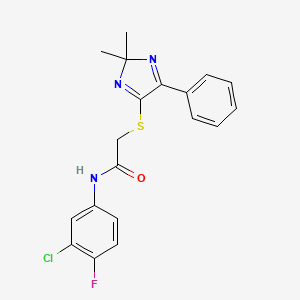

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

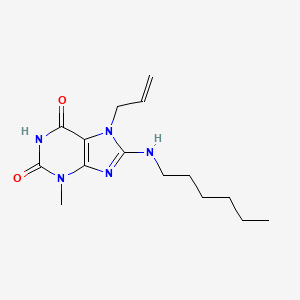

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)